![molecular formula C12H8F3N3O2S B2947766 1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318284-63-8](/img/structure/B2947766.png)
1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, or 1M5P3TFPC, is a heterocyclic compound with a pyrazole core and a carbonitrile group. It has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. Its unique structure makes it an attractive target for research due to its potential to serve as a pharmacophore or scaffold for drug development.
Scientific Research Applications
1M5P3TFPC has been studied for its potential applications in medicinal chemistry and drug discovery. In particular, it has been studied for its ability to act as a pharmacophore or scaffold for drug development. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the central nervous system.
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common motif in many pharmaceuticals and agrochemicals . The trifluoromethyl group also plays an increasingly important role in these fields . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is administered. The trifluoromethyl group can influence the pharmacokinetic properties by increasing the compound’s lipophilicity, which could potentially enhance its absorption and distribution .
Advantages and Limitations for Lab Experiments
The advantages of using 1M5P3TFPC in lab experiments include its low cost, its stability in a variety of solvents, and its ability to act as a pharmacophore or scaffold for drug development. The limitations of using 1M5P3TFPC in lab experiments include its low solubility in water, its potential to react with other compounds, and its sensitivity to light.
Future Directions
For research involving 1M5P3TFPC include further exploration of its potential as a pharmacophore or scaffold for drug development, as well as further exploration of its ability to act as an inhibitor of the enzyme acetylcholinesterase. Additionally, research should be conducted to further explore its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and drug discovery.
Synthesis Methods
1M5P3TFPC can be synthesized through a two-step process starting with the reaction of 1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole (1M5P3TF) with malononitrile. The reaction of 1M5P3TF with malononitrile yields 1M5P3TFPC in good yields.
properties
IUPAC Name |
5-(benzenesulfonyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2S/c1-18-11(9(7-16)10(17-18)12(13,14)15)21(19,20)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCYMXSFJVZRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
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